7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1566907-84-3 . It has a molecular weight of 181.21 and is typically in liquid form .
Physical and Chemical Properties Analysis
This compound is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Crystal Engineering and Material Science
Organic fluorine, such as in fluorinated isoquinolines, is utilized as a crystal engineering tool due to its unique intermolecular interactions. The study by Choudhury et al. (2006) on the crystal structures of compounds based on 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline with different fluoro substitutions reveals how fluorine influences packing features through various interactions, including C–F⋯F, C–H⋯F, and C–H⋯O in the crystal lattice. This understanding is crucial for designing materials with desired properties (Choudhury & Row, 2006).
Biomedical Analysis
Fluorinated isoquinolines also find applications in biomedical analysis. Hirano et al. (2004) developed a novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, which exhibits strong fluorescence in a wide pH range of aqueous media. This characteristic makes it an excellent candidate for use as a fluorescent labeling reagent in the detection of carboxylic acids, demonstrating the compound's utility in sensitive and versatile analytical methodologies (Hirano et al., 2004).
Antitumor Activity
In the realm of pharmaceutical research, compounds with a 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold have been investigated for their antitumor properties. Liu et al. (2015) designed and synthesized 7-fluoro (or 8-methoxy)-4-anilinoquinolines compounds, some of which exhibited superior antitumor activity against certain cancer cell lines compared to gefitinib, highlighting the potential of fluorinated isoquinolines in cancer therapy (Liu et al., 2015).
Antibacterial Agents
Isothiazoloquinolones with modifications at the 6-, 7-, and 8-positions, including methoxy and fluoro substituents, have shown enhanced antibacterial activities against multidrug-resistant strains. Wang et al. (2007) found that these structural modifications can significantly impact the efficacy and cytotoxicity of the compounds against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the role of fluorinated isoquinolines in the development of new antibacterial agents (Wang et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Thiqs are known to affect various biochemical pathways, leading to downstream effects .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinolines, the group to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRCKTSWTVIWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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